
(2e)-3-(3-Bromophenyl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2e)-3-(3-Bromophenyl)prop-2-en-1-ol: is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2e)-3-(3-Bromophenyl)prop-2-en-1-ol typically involves the reaction of 3-bromobenzaldehyde with propargyl alcohol under specific conditions. The reaction is catalyzed by a base, such as potassium carbonate, and proceeds through a nucleophilic addition mechanism. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2e)-3-(3-Bromophenyl)prop-2-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed:
Oxidation: 3-(3-Bromophenyl)prop-2-enal or 3-(3-Bromophenyl)prop-2-enoic acid.
Reduction: 3-(3-Bromophenyl)propan-1-ol or 3-(3-Bromophenyl)propane.
Substitution: 3-(3-Methoxyphenyl)prop-2-en-1-ol or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: (2e)-3-(3-Bromophenyl)prop-2-en-1-ol is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving brominated aromatic compounds. It can also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives have shown promise in medicinal chemistry as potential drug candidates. The bromophenyl group can enhance the biological activity and selectivity of pharmaceutical compounds, making this compound a valuable building block in drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers, resins, and coatings.
Mécanisme D'action
The mechanism of action of (2e)-3-(3-Bromophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in halogen bonding, enhancing the compound’s binding affinity and specificity. The propenol group can undergo nucleophilic or electrophilic reactions, modulating the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
(2e)-3-(4-Bromophenyl)prop-2-en-1-ol: Similar structure but with the bromine atom at the para position.
(2e)-3-(3-Chlorophenyl)prop-2-en-1-ol: Chlorine atom instead of bromine.
(2e)-3-(3-Fluorophenyl)prop-2-en-1-ol: Fluorine atom instead of bromine.
Uniqueness: (2e)-3-(3-Bromophenyl)prop-2-en-1-ol is unique due to the presence of the bromine atom at the meta position, which can influence its reactivity and interaction with molecular targets. The bromine atom’s size and electronegativity can enhance the compound’s binding affinity and selectivity compared to its chloro or fluoro analogs.
Propriétés
Formule moléculaire |
C9H9BrO |
|---|---|
Poids moléculaire |
213.07 g/mol |
Nom IUPAC |
3-(3-bromophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H9BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7,11H,6H2 |
Clé InChI |
FSYTZONKJWJPPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



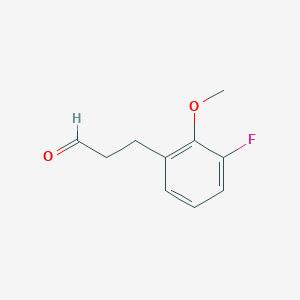
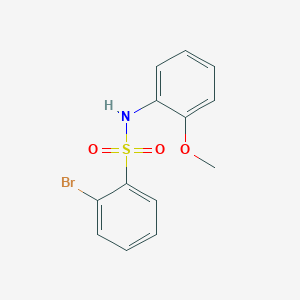
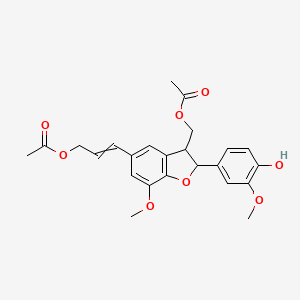
![2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanal](/img/structure/B12434046.png)
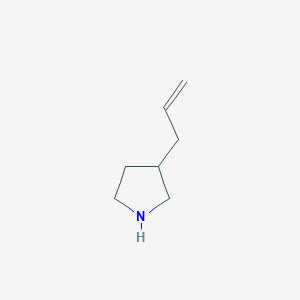
![2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid](/img/structure/B12434053.png)

![4-[3-Chloro-4-(3,3,3-trifluoro-2-hydroxy-2-methylpropanamido)benzenesulfonyl]-n,n-dimethylbenzamide](/img/structure/B12434067.png)

![(3Z)-5-[(2,6-dichlorophenyl)methanesulfonyl]-3-({3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl}methylidene)-1H-indol-2-one](/img/structure/B12434082.png)
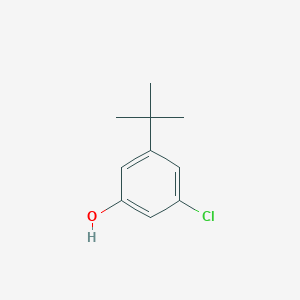
![3-[[(1R)-2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile](/img/structure/B12434089.png)
![5-cyano-N-[(methoxyimino)methyl]-3-methyl-4-phenylthiophene-2-carboxamide](/img/structure/B12434093.png)
